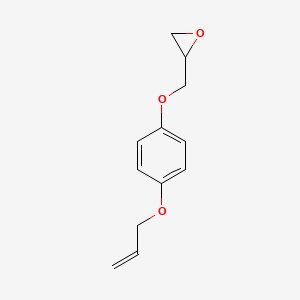
2-(4-Allyloxy-phenoxymethyl)-oxirane
Vue d'ensemble
Description
2-(4-Allyloxy-phenoxymethyl)-oxirane, also known as 2-APM-Oxirane, is a synthetic compound with a wide range of applications in the field of science and medicine. It is a versatile reagent that has been used in various chemical reactions such as Diels-Alder reactions and Michael additions. It has also been used for the synthesis of various compounds, including polymers, biomolecules, and drugs. In addition, 2-APM-Oxirane has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s.
Applications De Recherche Scientifique
Radical Cation Formation and Polymerization
A study by Emmi et al. (2007) investigated the radical cation formation of (phenoxymethyl)oxirane, generated through pulse radiolysis, leading to insights into the e-beam polymerization of epoxy resins. The study highlighted the action of onium salts as radiation curing initiators after epoxy ring opening, shedding light on the polymerization mechanisms of phenoxy-oxirane derivatives (Emmi et al., 2007).
Hydroxyalkoxylation
Thiery et al. (2007) provided mechanistic insights into the palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols, involving isomerization and epoxidation of the C=C bond followed by oxirane opening. This work contributes to the understanding of catalytic systems and the efficiency of the reaction process (Thiery et al., 2007).
Alcoholysis of Epoxidized Polyisoprenes
Research by Derouet et al. (2001) explored the alcoholysis of epoxidized polyisoprenes, emphasizing the direct opening of oxirane rings with alcohol derivatives. This study detailed the catalytic process and its implications for polymer modification, providing a pathway to diversify polyisoprene-based materials (Derouet et al., 2001).
Functionalized Oxiranes in Cationic Polycyclization
A significant contribution by Rajendar and Corey (2015) involved developing methods that utilize chiral oxiranes as initiating groups for cationic polycyclization reactions. This approach bridges enantioselective epoxidation and cationic polycyclization, offering a valuable methodology for synthesizing chiral polycycles (Rajendar & Corey, 2015).
Electrochromic Enhancement of Polymers
Zhang et al. (2014) conducted a study on the electrochromic enhancement of poly(3,4-ethylenedioxythiophene) films, functionalized with hydroxymethyl and ethylene oxide. The research highlighted the improved electrochromic properties, demonstrating potential applications in smart materials and devices (Zhang et al., 2014).
Thermoplastic Elastomers from Polycarbonates
Jia et al. (2020) detailed the creation of all-polycarbonate thermoplastic elastomers through triblock copolymers derived from sequential copolymerization of CO2 with various epoxides. This innovative approach to polymer design offers new possibilities for creating materials with unique properties and applications (Jia et al., 2020).
Propriétés
IUPAC Name |
2-[(4-prop-2-enoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-7-13-10-3-5-11(6-4-10)14-8-12-9-15-12/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBHOGPZPXMYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503484 | |
| Record name | 2-({4-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Allyloxy-phenoxymethyl)-oxirane | |
CAS RN |
52210-93-2 | |
| Record name | 2-({4-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
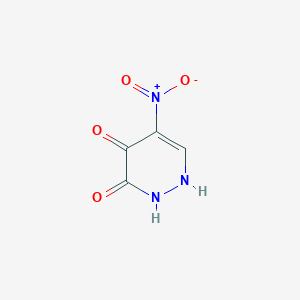


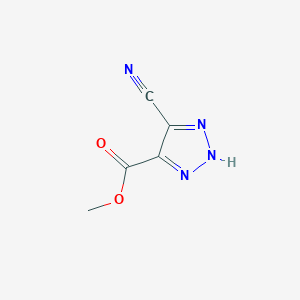
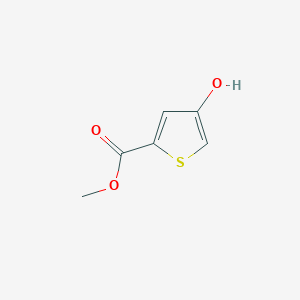


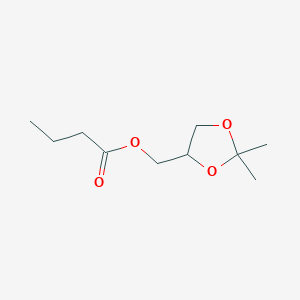
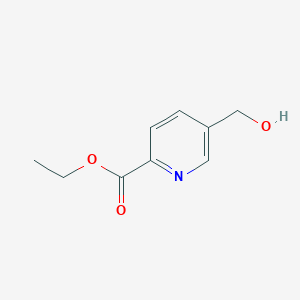

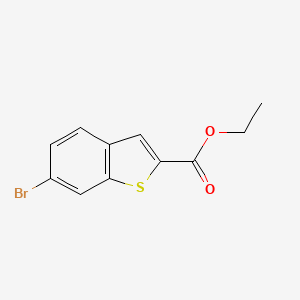
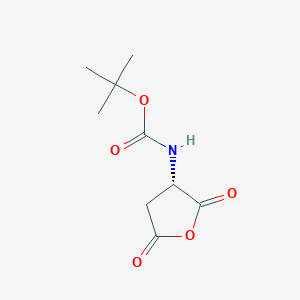
![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)